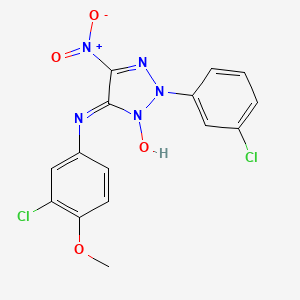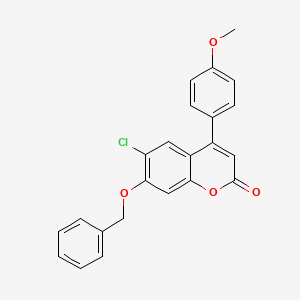![molecular formula C23H27BrN4O4 B4189375 1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4189375.png)
1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Descripción general
Descripción
1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as a potential antidepressant, but it was later found to have stimulant properties. BZP is a popular recreational drug that is used for its euphoric and energizing effects. However,
Mecanismo De Acción
BZP acts as a non-selective serotonin and dopamine receptor agonist. It also inhibits the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, leading to the euphoric and energizing effects of BZP.
Biochemical and Physiological Effects:
BZP has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. BZP has been found to have a high affinity for serotonin receptors, leading to the activation of the serotonergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has been used as a research tool to study the serotonergic system. It has been used to study the role of serotonin in various physiological and pathological conditions. However, BZP has limitations as a research tool. It has a short half-life and is rapidly metabolized in the body. This makes it difficult to study the long-term effects of BZP.
Direcciones Futuras
1. Study the long-term effects of BZP on the serotonergic system.
2. Investigate the potential use of BZP as a cognitive enhancer.
3. Study the potential use of BZP as an analgesic.
4. Investigate the potential use of BZP as an antidepressant.
5. Study the potential use of BZP in the treatment of anxiety disorders.
6. Investigate the potential use of BZP in the treatment of addiction.
7. Study the potential use of BZP in the treatment of neurological disorders.
Conclusion:
BZP is a synthetic compound that has been studied for its potential therapeutic applications. It acts as a non-selective serotonin and dopamine receptor agonist and inhibits the reuptake of these neurotransmitters. BZP has been found to have anxiolytic, antidepressant, and analgesic properties. It has also been studied for its potential use as a cognitive enhancer. BZP has limitations as a research tool, but it has potential for future research in various fields.
Aplicaciones Científicas De Investigación
BZP has been studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and analgesic properties. BZP has also been studied for its potential use as a cognitive enhancer. It has been found to improve memory and learning in animal models.
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O4/c1-32-22-8-5-17(24)15-19(22)23(29)27-13-11-25(12-14-27)18-6-7-20(28(30)31)21(16-18)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYKBZPOMZDWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4189332.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-morpholin-4-ylpiperidin-1-yl)acetamide](/img/structure/B4189342.png)
![4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4189350.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-chlorophenyl)benzamide](/img/structure/B4189364.png)
![N-(3,5-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4189367.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4189387.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4189389.png)

![9-(2,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4189403.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)